4-(2-Methylbutanoyl)morpholine

Description

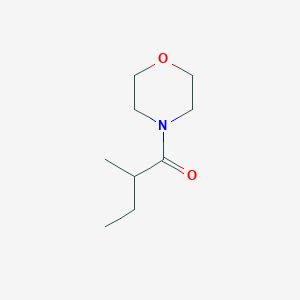

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-1-morpholin-4-ylbutan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-3-8(2)9(11)10-4-6-12-7-5-10/h8H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVDVQCOFLRQRTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)N1CCOCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(2-Methylbutanoyl)morpholine: Synthesis, Properties, and Potential Applications

This technical guide provides a comprehensive overview of 4-(2-Methylbutanoyl)morpholine, a distinct N-acylmorpholine derivative. While specific experimental data for this compound is not extensively available in public literature, this document synthesizes foundational chemical principles and data from analogous structures to present a detailed profile. This guide is intended for researchers, scientists, and professionals in drug development who are interested in the synthesis, characterization, and potential applications of novel morpholine-based compounds.

Introduction: The Significance of the Morpholine Scaffold

The morpholine ring is a privileged scaffold in medicinal chemistry and materials science.[1][2] Its unique physicochemical properties, including a well-balanced hydrophilic-lipophilic profile and a pKa that enhances solubility and permeability, make it a valuable component in the design of bioactive molecules, particularly for central nervous system (CNS) drug discovery.[1] The N-acylation of morpholine offers a versatile method for introducing a wide array of functional groups, thereby tuning the steric, electronic, and pharmacokinetic properties of the resulting derivatives. This guide focuses on the specific derivative, 4-(2-Methylbutanoyl)morpholine, which incorporates a branched-chain acyl group, a feature known to influence biological activity.

Chemical Structure and Nomenclature

The chemical structure of 4-(2-Methylbutanoyl)morpholine consists of a morpholine ring N-acylated with a 2-methylbutanoyl group.

IUPAC Name: 1-(Morpholin-4-yl)-2-methylbutan-1-one

Molecular Formula: C₉H₁₇NO₂

Molecular Weight: 171.24 g/mol

CAS Number: Not assigned (as of the latest data compilation).

Caption: Chemical structure of 4-(2-Methylbutanoyl)morpholine.

Synthesis of 4-(2-Methylbutanoyl)morpholine

The most direct and widely employed method for the synthesis of N-acylmorpholines is the acylation of morpholine with a corresponding acyl chloride.[3] This approach is favored for its high reactivity and generally good yields.

General Synthetic Pathway

The synthesis of 4-(2-Methylbutanoyl)morpholine can be achieved by the reaction of morpholine with 2-methylbutanoyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.

Caption: General synthetic workflow for 4-(2-Methylbutanoyl)morpholine.

Experimental Protocol (Predictive)

This protocol is a generalized procedure based on standard methods for N-acylation of secondary amines.

Materials:

-

Morpholine

-

Triethylamine (or another suitable non-nucleophilic base)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve morpholine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM.

-

Addition of Acyl Chloride: Cool the solution to 0 °C in an ice bath. Add 2-methylbutanoyl chloride (1.05 equivalents) dropwise to the stirred solution. The formation of a precipitate (triethylamine hydrochloride) is typically observed.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent in vacuo using a rotary evaporator to yield the crude product.

-

Purification: The crude 4-(2-Methylbutanoyl)morpholine can be purified by vacuum distillation or column chromatography on silica gel, if necessary.

Physicochemical Properties (Predicted)

The physical and chemical properties of 4-(2-Methylbutanoyl)morpholine are predicted based on the known properties of its constituent parts and similar N-acylmorpholine compounds.

| Property | Predicted Value / Description | Rationale / Reference |

| Appearance | Colorless to pale yellow liquid. | Based on the appearance of similar N-acylmorpholines and 2-methylbutanoic acid.[7] |

| Odor | Faint, characteristic amide odor. | General property of amides. |

| Boiling Point | > 200 °C (estimated) | Higher than the boiling point of morpholine (129 °C) and 2-methylbutanoic acid (176 °C) due to increased molecular weight and amide functionality.[7] |

| Solubility | Soluble in a wide range of organic solvents (e.g., DCM, chloroform, ethyl acetate, acetone). Limited solubility in water. | The morpholine moiety imparts some water solubility, but the acyl chain reduces it. |

| Stability | Stable under normal laboratory conditions. Hydrolyzes under strong acidic or basic conditions. | Amide bonds are generally stable but can be cleaved by hydrolysis. |

Spectroscopic Characterization (Predicted)

The following spectroscopic data are predicted based on the analysis of the chemical structure and comparison with known spectra of similar compounds.

¹H NMR Spectroscopy

The proton NMR spectrum of 4-(2-Methylbutanoyl)morpholine is expected to show distinct signals for the protons of the morpholine ring and the 2-methylbutanoyl group.

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH₃ (on C2 of butanoyl) | ~ 0.9 | Doublet | 3H |

| -CH₂-CH₃ (ethyl group) | ~ 1.1 | Triplet | 3H |

| -CH₂-CH₃ (ethyl group) | ~ 1.4-1.7 | Multiplet | 2H |

| -CH- (on C2 of butanoyl) | ~ 2.4-2.7 | Multiplet | 1H |

| -CH₂-N- (morpholine) | ~ 3.4-3.7 | Multiplet | 4H |

| -CH₂-O- (morpholine) | ~ 3.6-3.8 | Multiplet | 4H |

Note: The chemical shifts are approximate and can vary depending on the solvent used.[8][9][10][11][12]

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

| -C H₃ (on C2 of butanoyl) | ~ 10-15 |

| -CH₂-C H₃ (ethyl group) | ~ 15-20 |

| -C H₂-CH₃ (ethyl group) | ~ 25-30 |

| -C H- (on C2 of butanoyl) | ~ 35-45 |

| -C H₂-N- (morpholine) | ~ 40-50 |

| -C H₂-O- (morpholine) | ~ 65-70 |

| >C =O (amide carbonyl) | ~ 170-175 |

Note: These are typical ranges for such carbon environments.[13][14][15]

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the strong absorption of the amide carbonyl group.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C-H (alkane) stretch | 2850-3000 | Medium-Strong |

| C=O (amide) stretch | 1630-1680 | Strong |

| C-N stretch | 1200-1350 | Medium |

| C-O-C (ether) stretch | 1050-1150 | Strong |

The amide C=O stretch is a key diagnostic peak.[16][17][18][19][20]

Mass Spectrometry

In mass spectrometry (Electron Ionization - EI), the fragmentation of 4-(2-Methylbutanoyl)morpholine is expected to involve cleavage of the amide bond.

Predicted Fragmentation Pattern:

-

Molecular Ion Peak (M⁺): m/z = 171

-

Major Fragments:

-

m/z = 86 (morpholine cation)

-

m/z = 85 (2-methylbutanoyl cation)

-

Fragments resulting from the loss of alkyl groups from the acyl chain.

-

The cleavage of the N-CO bond is a common fragmentation pathway for amides.[21][22][23][24][25]

Potential Applications and Biological Significance

While no specific biological activities have been reported for 4-(2-Methylbutanoyl)morpholine, the broader classes of N-acyl compounds and morpholine derivatives have diverse applications.

-

Drug Discovery: Morpholine derivatives are integral to many approved drugs and clinical candidates, particularly in the area of neurodegenerative diseases.[26][27] The morpholine moiety can improve pharmacokinetic properties.[1] N-acyl compounds, such as N-acylethanolamines, are known lipid mediators with various biological functions.[28][29] The combination of these two pharmacophores in 4-(2-Methylbutanoyl)morpholine suggests potential for biological activity.

-

Agrochemicals: Some morpholine derivatives are used as fungicides.[30] The N-acyl moiety could be modified to explore potential herbicidal or insecticidal properties.

-

Chemical Synthesis: As a chiral molecule (due to the 2-methylbutanoyl group), enantiomerically pure forms of 4-(2-Methylbutanoyl)morpholine could serve as chiral building blocks or auxiliaries in asymmetric synthesis.

Safety and Handling (Predicted)

Based on the reactivity of the likely precursors and general knowledge of amides, the following safety precautions are recommended:

-

Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Toxicity: The toxicological properties have not been investigated. Assume the compound is harmful if ingested, inhaled, or absorbed through the skin.

-

Reactivity: Avoid contact with strong acids, bases, and oxidizing agents.

Conclusion

4-(2-Methylbutanoyl)morpholine is a readily accessible derivative of the versatile morpholine scaffold. This guide has provided a predictive yet scientifically grounded overview of its synthesis, and its structural and physicochemical properties. The insights presented herein are based on established chemical principles and data from structurally related compounds. The potential for this and similar N-acylmorpholines in drug discovery and other areas of chemical science warrants further experimental investigation to validate these predictions and uncover novel applications.

References

- Google Patents. (n.d.). Preparation method of N-acetyl morpholine.

- Zhu, M., Liu, S., Deng, Z., & Wang, G. (2014). Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. Bulletin of the Korean Chemical Society, 35(3), 891-894.

- Wright, G. C., et al. (1973). Synthesis and biological activity of some broad-spectrum N-acylphenyglycine cephalosporins. Journal of Medicinal Chemistry, 16(7), 843-847.

-

Khan Academy. (n.d.). Preparation of acyl (acid) chlorides. Retrieved February 5, 2026, from [Link]

- Tsuboi, K., et al. (2021). Recent Progress in N-Acylethanolamine Research: Biological Functions and Metabolism Regulated by Two Distinct N-Acyltransferases: cPLA2ε and PLAAT Enzymes. International Journal of Molecular Sciences, 22(16), 8878.

-

National Center for Biotechnology Information. (n.d.). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. Retrieved February 5, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved February 5, 2026, from [Link]

- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.

-

Reich, H. J. (n.d.). NMR Chemical Shifts. University of Wisconsin-Madison. Retrieved February 5, 2026, from [Link]

-

NIST. (n.d.). Butanoic acid, 2-methyl-. NIST WebBook. Retrieved February 5, 2026, from [Link]

-

Spectroscopy Online. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Retrieved February 5, 2026, from [Link]

- Cignarella, G., & Barlocco, D. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(15), 2236–2248.

- da Silva, A. B., et al. (2017).

-

National Center for Biotechnology Information. (n.d.). Synthesis and antifungal activity of new azole derivatives containing an N-acylmorpholine ring. Retrieved February 5, 2026, from [Link]

-

PubChem. (n.d.). Butanoyl chloride, 2-methyl-. Retrieved February 5, 2026, from [Link]

- Meher, C. P., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. International Journal of Health Sciences, 6(S3), 2218-2249.

-

LibreTexts Chemistry. (2021). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved February 5, 2026, from [Link]

-

St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved February 5, 2026, from [Link]

-

ResearchGate. (2015). Concise Synthesis of (S)-N-BOC-2-Hydroxymethylmorpholine and (S)-N-BOC-Morpholine-2-carboxylic Acid. Retrieved February 5, 2026, from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved February 5, 2026, from [Link]

-

Chemistry Connected. (n.d.). NMR shifts 1H -general. Retrieved February 5, 2026, from [Link]

-

FooDB. (n.d.). Showing Compound 2-Methylbutanoic acid (FDB008135). Retrieved February 5, 2026, from [Link]

-

E3S Web of Conferences. (2023). Synthesis and SAR of morpholine and its derivatives: A review update. Retrieved February 5, 2026, from [Link]

-

LibreTexts Chemistry. (2021). 24.1: Structural, Physical, and Spectral Characteristics of Amides. Retrieved February 5, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and biological activity of N-acyl O-indolylalkyl ethanolamines. Retrieved February 5, 2026, from [Link]

-

Compound Interest. (2015). A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. Retrieved February 5, 2026, from [Link]

-

ACS Omega. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. Retrieved February 5, 2026, from [Link]

-

LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved February 5, 2026, from [Link]

-

LibreTexts Chemistry. (2023). Interpreting C-13 NMR Spectra. Retrieved February 5, 2026, from [Link]

-

Moroccan Journal of Heterocyclic Chemistry. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Retrieved February 5, 2026, from [Link]

-

YouTube. (2012). Introduction to IR Spectroscopy - Amides. Retrieved February 5, 2026, from [Link]

-

ResearchGate. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Retrieved February 5, 2026, from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved February 5, 2026, from [Link]

-

Taylor & Francis Online. (2024). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Retrieved February 5, 2026, from [Link]

-

Wikipedia. (n.d.). 2-Methylbutanoic acid. Retrieved February 5, 2026, from [Link]

-

National Center for Biotechnology Information. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Retrieved February 5, 2026, from [Link]

-

PubChem. (n.d.). (R)-2-Methylbutanoyl Chloride. Retrieved February 5, 2026, from [Link]

-

MDPI. (2021). Synthesis and Biological Activity of New Hydrazones Based on N-Aminomorpholine. Retrieved February 5, 2026, from [Link]

-

ResearchGate. (2022). An updated review on morpholine derivatives with their pharmacological actions. Retrieved February 5, 2026, from [Link]

-

YouTube. (2022). Lec-33 || Mass fragmentation pattern of amides || McLafferty rearrangement. Retrieved February 5, 2026, from [Link]

-

PubChem. (n.d.). (S)-2-methylbutanoic acid. Retrieved February 5, 2026, from [Link]

-

Chemistry Stack Exchange. (2019). Can amide bonds fragment in ESI-MS? Retrieved February 5, 2026, from [Link]

Sources

- 1. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sciencescholar.us [sciencescholar.us]

- 3. CN110642807A - Preparation method of N-acetyl morpholine - Google Patents [patents.google.com]

- 4. Butanoyl chloride, 2-methyl- | C5H9ClO | CID 93697 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS 27763-54-8: (S)-2-Methylbutanoyl chloride | CymitQuimica [cymitquimica.com]

- 6. 2-メチル酪酸クロリド 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 2-Methylbutanoic acid - Wikipedia [en.wikipedia.org]

- 8. epfl.ch [epfl.ch]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chemistryconnected.com [chemistryconnected.com]

- 11. NMR Chemical Shifts of Impurities [sigmaaldrich.com]

- 12. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 13. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 14. compoundchem.com [compoundchem.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. spectroscopyonline.com [spectroscopyonline.com]

- 17. spcmc.ac.in [spcmc.ac.in]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. youtube.com [youtube.com]

- 21. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]

- 24. m.youtube.com [m.youtube.com]

- 25. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 26. tandfonline.com [tandfonline.com]

- 27. researchgate.net [researchgate.net]

- 28. mdpi.com [mdpi.com]

- 29. Synthesis and biological activity of N-acyl O-indolylalkyl ethanolamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Synthesis and antifungal activity of new azole derivatives containing an N-acylmorpholine ring - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Solubility Profile and Characterization of 4-(2-Methylbutanoyl)morpholine

[1][2][3]

Executive Summary & Chemical Identity[1][3][4][5][6]

4-(2-Methylbutanoyl)morpholine (also referred to as N-(2-methylbutanoyl)morpholine) is a tertiary amide derived from the condensation of morpholine and 2-methylbutanoic acid.[1][2] It belongs to the class of N-acyl morpholines , which are widely utilized as agrochemical intermediates, solvents, and insect repellents due to their unique amphiphilic properties.[1][2][3]

Understanding its solubility is critical for formulation development (e.g., emulsifiable concentrates), synthesis purification (extraction protocols), and bioavailability assessment.[2][3]

Chemical Structure & Physicochemical Profile[1][3][7]

| Property | Description |

| IUPAC Name | 4-(2-methylbutanoyl)morpholine |

| Molecular Formula | C₉H₁₇NO₂ |

| Molecular Weight | 171.24 g/mol |

| Functional Groups | Tertiary Amide (Polar, H-bond acceptor), Ether (Polar, H-bond acceptor), Branched Alkyl Chain (Lipophilic) |

| Physical State | Colorless to pale yellow liquid (Predicted based on homologs) |

| Predicted LogP | ~0.8 – 1.2 (Estimated based on N-acetylmorpholine LogP ≈ -0.72 and methylene increments) |

Solubility Profile: Theoretical & Predicted

Since specific experimental datasets for this isomer are often proprietary or sparse in open literature, we utilize Structure-Property Relationships (SPR) anchored by homologous N-acyl morpholines (e.g., N-acetylmorpholine and N-decanoylmorpholine) to derive its solubility profile.[1][2][3]

Polarity Analysis

The molecule exhibits amphiphilic character :

-

Hydrophilic Domain: The morpholine ring and the carbonyl oxygen act as strong Hydrogen Bond Acceptors (HBA).[1][3] This facilitates high solubility in polar protic and aprotic solvents.[1][2][3]

-

Lipophilic Domain: The 2-methylbutyl (isopentyl-like) side chain disrupts water lattice structure, reducing water solubility compared to N-acetylmorpholine, but providing compatibility with non-polar organic solvents.[1][2][3]

Solvent Compatibility Matrix[1][2]

The following table summarizes the predicted solubility behavior based on dielectric constants and Hansen Solubility Parameters (HSP).

| Solvent Class | Solvent Examples | Predicted Solubility | Mechanism / Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | High (>100 mg/mL) | Strong H-bonding between solvent -OH and amide/ether oxygens.[1][2][3] |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High (>100 mg/mL) | Dipole-dipole interactions; excellent solvating power for tertiary amides.[1][2][3] |

| Chlorinated | Dichloromethane (DCM), Chloroform | High (>100 mg/mL) | Favorable dispersion forces and weak H-bond donor ability of DCM to the amide oxygen.[2][3] |

| Esters/Ketones | Ethyl Acetate, Acetone | High (>100 mg/mL) | "Like dissolves like"; compatible dipole moments.[2][3] |

| Ethers | THF, Diethyl Ether, MTBE | Good to High | Compatible polarity; useful for extraction.[2][3] |

| Aliphatic Hydrocarbons | Hexane, Heptane | Moderate | The C5 alkyl chain improves compatibility, but the polar amide core may cause phase separation at low temperatures.[2][3] |

| Aqueous | Water, PBS (pH 7.[2][3][4]4) | Moderate / Low | Unlike N-acetylmorpholine (miscible), the C5 chain limits water solubility.[2][3] Expected range: 1–10 mg/mL.[1][2][3] |

Critical Insight: For formulation, Ethanol or Isopropanol are recommended as primary solvents due to their low toxicity and high solubilizing capacity.[1][2][3] For extraction from aqueous synthesis mixtures, Dichloromethane or Ethyl Acetate are the solvents of choice.[2][3]

Experimental Protocols for Solubility Determination

To validate the theoretical predictions, the following "Self-Validating" protocols should be employed. These methods ensure data integrity through internal checks.[1][2][3]

Protocol A: Visual Equilibrium Solubility (Shake-Flask Method)

Best for: Initial range-finding and formulation screening.[1][2]

-

Preparation: Weigh 100 mg of 4-(2-Methylbutanoyl)morpholine into a clear glass vial.

-

Solvent Addition: Add the target solvent in specific aliquots (e.g., 100 µL) at 25°C.

-

Agitation: Vortex for 30 seconds after each addition.

-

Observation:

-

Endpoint: Continue until dissolution is complete or a cutoff volume (e.g., 10 mL) is reached.

-

Calculation:

Protocol B: HPLC-UV Quantitative Determination

Best for: Exact saturation limits and purity assessment.[1][2][3]

-

System: HPLC with UV detection (210–220 nm for amide bond absorption).

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.[2][3]

-

Mobile Phase: Acetonitrile : Water (Gradient 10:90 to 90:10).[1][3]

-

Procedure:

Visualization of Solubility Logic

The following diagram illustrates the decision workflow for selecting a solvent for 4-(2-Methylbutanoyl)morpholine based on the intended application.

Figure 1: Decision tree for solvent selection based on application constraints.

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for N-Acetylmorpholine (CAS 1696-20-4). Retrieved from [Link][3]

-

European Chemicals Agency (ECHA). Registration Dossier - Morpholine Derivatives.[1][3][5] Retrieved from [Link][3]

-

Lipinski, C. A. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[1][2][3] Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1][2][3]

- Context: Methodological basis for the solubility protocols described.

Sources

- 1. guidechem.com [guidechem.com]

- 2. N-Acetylmorpholine | 1696-20-4 [chemicalbook.com]

- 3. Morpholine-2,2,3,3,5,5,6,6-d8 98 atom % D, 98% (CP) | Sigma-Aldrich [sigmaaldrich.com]

- 4. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]

- 5. 4-(2-Nitrobutyl)morpholine | C8H16N2O3 | CID 62440 - PubChem [pubchem.ncbi.nlm.nih.gov]

4-(2-Methylbutanoyl)morpholine molecular weight and formula

Topic: 4-(2-Methylbutanoyl)morpholine: Technical Profile and Synthesis Strategy Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-(2-Methylbutanoyl)morpholine (CAS: 1258863-60-3) is a tertiary amide featuring a morpholine ring acylated by a 2-methylbutyric acid moiety. In modern organic synthesis, it serves as a critical intermediate for C(sp³)-H activation studies, functioning as a directing group that enables palladium-catalyzed biarylation. Its structural motif—combining a polar, hydrogen-bond accepting morpholine ring with a branched lipophilic acyl chain—also positions it as a valuable scaffold in medicinal chemistry, particularly for modulating solubility and metabolic stability in CNS-active agents.

This guide provides a comprehensive technical analysis of its physicochemical properties, validated synthetic protocols, and analytical characterization standards.

Physicochemical Specifications

The following data aggregates theoretical and experimentally derived values for 4-(2-Methylbutanoyl)morpholine.

| Parameter | Specification | Notes |

| IUPAC Name | 2-Methyl-1-(morpholin-4-yl)butan-1-one | Systematic nomenclature |

| Common Synonyms | N-(2-Methylbutyryl)morpholine; 4-(2-Methyl-1-oxobutyl)morpholine | |

| CAS Number | 1258863-60-3 | Specific to the 2-methyl isomer |

| Molecular Formula | C₉H₁₇NO₂ | |

| Molecular Weight | 171.24 g/mol | Monoisotopic Mass: 171.1259 |

| Physical State | Colorless to pale yellow liquid | At standard temperature/pressure |

| Density | ~1.02 g/cm³ (Predicted) | Based on morpholine amide analogs |

| LogP | ~0.8 - 1.2 (Predicted) | Moderate lipophilicity |

| Solubility | Soluble in DCM, MeOH, DMSO, EtOAc | Limited solubility in water |

Synthetic Methodology

High-yield synthesis of 4-(2-Methylbutanoyl)morpholine is achieved through nucleophilic acyl substitution . Two primary routes are recommended depending on reagent availability and scale.

Protocol A: Acid Chloride Route (Standard)

This method is preferred for gram-scale synthesis due to its high atom economy and simple workup.

Reagents:

-

2-Methylbutyryl chloride (1.0 equiv)

-

Morpholine (1.0 equiv)

-

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.2 equiv)

-

Dichloromethane (DCM) (Solvent, anhydrous)

Step-by-Step Procedure:

-

Setup: Charge a flame-dried round-bottom flask with Morpholine (10 mmol) and Et₃N (12 mmol) in anhydrous DCM (20 mL) under N₂ atmosphere. Cool to 0°C.

-

Addition: Dropwise add 2-Methylbutyryl chloride (10 mmol) diluted in DCM (5 mL) over 15 minutes. Exothermic reaction—maintain temperature <5°C.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (EtOAc:Hexane 1:1).

-

Workup: Quench with saturated NaHCO₃. Extract the organic layer, wash with 1M HCl (to remove unreacted amine), then brine.

-

Purification: Dry over MgSO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (SiO₂, 0-30% EtOAc in Hexanes).

Protocol B: Coupling Agent Route (Mild Conditions)

Preferred when starting from the carboxylic acid or to avoid corrosive acid chlorides.

Reagents:

-

2-Methylbutyric acid

-

EDC·HCl / HOBt (Coupling System)

Step-by-Step Procedure:

-

Dissolve 2-Methylbutyric acid (10 mmol) in DMF.

-

Add EDC·HCl (11 mmol) and HOBt (11 mmol); stir for 30 min to activate the acid.

-

Add Morpholine (10 mmol) and stir at RT for 12 hours.

-

Dilute with EtOAc, wash extensively with water and LiCl solution (to remove DMF).

Visualization: Synthetic Workflow

The following diagram illustrates the logical flow and decision points for the synthesis.

Figure 1: Decision matrix and workflow for the synthesis of 4-(2-Methylbutanoyl)morpholine.

Analytical Characterization

Validating the identity of C₉H₁₇NO₂ requires specific spectroscopic confirmations.

Nuclear Magnetic Resonance (NMR)

The ¹H NMR spectrum is distinct due to the chiral center at the alpha-position of the acyl chain and the restricted rotation of the amide bond.

-

¹H NMR (500 MHz, CDCl₃):

-

δ 3.40–3.70 (m, 8H): Morpholine ring protons (mixed methylene signals due to amide resonance).

-

δ 2.55 (m, 1H): Methine proton (CH) at the alpha-position (C2 of butanoyl).

-

δ 1.65 & 1.38 (m, 2H): Methylene protons (CH₂) of the ethyl group.

-

δ 1.10 (d, 3H): Methyl group attached to the alpha-carbon.

-

δ 0.90 (t, 3H): Terminal methyl group of the ethyl chain.

-

Mass Spectrometry (MS)

-

Ionization: ESI+ or EI.

-

Molecular Ion: [M+H]⁺ = 172.13 m/z.

-

Fragmentation (EI):

-

m/z 86: Morpholine fragment (C₄H₈NO⁺).

-

m/z 57: Acylium ion (2-methylbutanoyl fragment).

-

m/z 114: Loss of the butyl chain (McLafferty-like rearrangement).

-

Visualization: Analytical Logic

This diagram details the confirmation logic used to validate the structure.

Figure 2: Analytical validation workflow for structural confirmation.

Applications & Research Context

C-H Activation Substrate

4-(2-Methylbutanoyl)morpholine is frequently utilized in palladium-catalyzed C(sp³)-H functionalization . The morpholine amide acts as a powerful directing group (DG). The coordination of the amide oxygen to the Pd(II) center facilitates the cleavage of the unactivated β-C-H bond on the 2-methylbutyl chain, allowing for the installation of aryl or alkyl groups.

-

Mechanism:[1] The "morpholine effect" often improves yield compared to diethyl amides due to favorable steric gearing and electronic properties.

Pharmaceutical Pharmacophore

The 2-methylbutanoyl morpholine motif is a bioisostere for other tertiary amides found in CNS drugs. The branching at the alpha-position increases metabolic stability by hindering enzymatic hydrolysis, while the morpholine ring improves water solubility compared to phenyl or alkyl analogs.

References

-

Ligand-Enabled Palladium-Catalyzed β-C(sp3)−H Biarylation of Native Amides. Journal of the American Chemical Society. (2023).

-

Synthesis and Reactivity of Morpholine Amides. Organic Chemistry Portal.

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for Morpholine Derivatives.

-

ChemicalBook. 2-methyl-1-morpholinobutan-1-one Product Page (CAS 1258863-60-3).

Sources

- 1. Morpholine (CAS 110-91-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. Morpholine - Wikipedia [en.wikipedia.org]

- 3. Morpholine - Wikipedia [en.wikipedia.org]

- 4. 4-(2-Chloroethyl)morpholine synthesis - chemicalbook [chemicalbook.com]

- 5. Applications of Morpholine in Chemical Industry_Chemicalbook [chemicalbook.com]

- 6. atamankimya.com [atamankimya.com]

- 7. Morpholine | C4H9NO | CID 8083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Morpholine: Chemical Properties, Reactivity and Uses_Chemicalbook [chemicalbook.com]

- 9. Morpholine: A Multi-Purpose Chemical for Industrial Applications from Silver Fern Chemical [silverfernchemical.com]

- 10. US3151112A - Process for the preparation of morpholines - Google Patents [patents.google.com]

- 11. An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture - PMC [pmc.ncbi.nlm.nih.gov]

- 12. boronmolecular.com [boronmolecular.com]

Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of 4-(2-Methylbutanoyl)morpholine from 2-Methylbutanoic Acid

Introduction

4-(2-Methylbutanoyl)morpholine is a tertiary amide with potential applications in medicinal chemistry and drug development as a versatile synthetic intermediate. The morpholine scaffold is a privileged structure in numerous biologically active compounds, and its acylation allows for the introduction of diverse functionalities. This document provides a detailed protocol for the synthesis of 4-(2-Methylbutanoyl)morpholine via the coupling of 2-methylbutanoic acid and morpholine. The described method utilizes a carbodiimide-mediated coupling reaction, a cornerstone of modern amide bond synthesis, offering high efficiency and mild reaction conditions.[1][2] This guide is intended for researchers, scientists, and professionals in drug development, providing not only a step-by-step procedure but also the underlying chemical principles and practical insights for successful synthesis, purification, and characterization.

Chemical Principles and Strategy

The direct condensation of a carboxylic acid and an amine to form an amide bond is a thermodynamically unfavorable process that requires high temperatures, often leading to side reactions and degradation of complex molecules. To circumvent this, coupling reagents are employed to activate the carboxylic acid, rendering it susceptible to nucleophilic attack by the amine.[2]

This protocol employs the widely used 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in conjunction with 1-Hydroxybenzotriazole (HOBt). The reaction proceeds through the following key steps:

-

Activation of the Carboxylic Acid: The carbodiimide (EDCI) reacts with the carboxyl group of 2-methylbutanoic acid to form a highly reactive O-acylisourea intermediate.[2]

-

Formation of the HOBt Ester: This intermediate can be prone to racemization and can rearrange to an unreactive N-acylurea. HOBt acts as an additive that rapidly traps the O-acylisourea to form an active HOBt ester. This ester is more stable and less susceptible to racemization.

-

Nucleophilic Acyl Substitution: The amine (morpholine) then attacks the carbonyl carbon of the HOBt ester, leading to the formation of the desired amide bond and the regeneration of HOBt. The overall reaction is catalytic in HOBt.[3]

The use of EDCI is particularly advantageous as its urea byproduct is water-soluble, facilitating its removal during the aqueous workup.[1][4]

Experimental Workflow Diagram

Caption: Synthetic workflow for 4-(2-Methylbutanoyl)morpholine.

Detailed Experimental Protocol

Materials and Reagents:

-

2-Methylbutanoic acid (≥99%)

-

Morpholine (≥99%)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI·HCl) (≥98%)

-

1-Hydroxybenzotriazole hydrate (HOBt·H₂O) (≥97%)

-

Dichloromethane (DCM), anhydrous (≥99.8%)

-

N,N-Diisopropylethylamine (DIPEA) (≥99%)

-

Hydrochloric acid (HCl), 1 M aqueous solution

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography (e.g., 230-400 mesh)

-

Ethyl acetate and hexanes for chromatography

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-methylbutanoic acid (1.0 eq), morpholine (1.1 eq), and HOBt·H₂O (1.2 eq). Dissolve the components in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M with respect to the carboxylic acid.

-

Rationale: Using a slight excess of the amine can help drive the reaction to completion. HOBt is used in a slight excess to ensure efficient trapping of the O-acylisourea intermediate. Anhydrous DCM is crucial to prevent hydrolysis of the activated species.

-

-

Activation and Coupling: Cool the solution to 0 °C using an ice bath. Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq) to the stirred solution, followed by the portion-wise addition of EDCI·HCl (1.2 eq).

-

Rationale: The reaction is cooled to 0 °C to control the initial exothermic reaction upon addition of the coupling reagent and to minimize potential side reactions. DIPEA is a non-nucleophilic base used to neutralize the HCl salt of EDCI and the proton released from the carboxylic acid, facilitating the reaction. Slow, portion-wise addition of EDCI helps to maintain a low concentration of the highly reactive O-acylisourea intermediate.

-

-

Reaction Progression: After the addition of EDCI is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting materials.

-

Rationale: Allowing the reaction to proceed at room temperature provides sufficient thermal energy for the reaction to go to completion. The extended reaction time ensures high conversion.

-

-

Workup: a. Upon completion, dilute the reaction mixture with an equal volume of DCM. b. Transfer the diluted mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x volume of the organic layer), saturated NaHCO₃ solution (2 x volume of the organic layer), and brine (1 x volume of the organic layer).

- Rationale: The acidic wash removes unreacted morpholine, DIPEA, and the water-soluble urea byproduct of EDCI. The basic wash removes unreacted 2-methylbutanoic acid and HOBt. The brine wash removes residual water from the organic layer. c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by silica gel column chromatography. A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%) is a suggested starting point for elution.

-

Rationale: Column chromatography is a standard and effective method for removing any remaining impurities to yield the pure product. The choice of eluent system may need to be optimized based on TLC analysis of the crude product.

-

Quantitative Data Summary

| Reagent/Parameter | Molar Equivalent | Molecular Weight ( g/mol ) | Amount (for a 10 mmol scale) |

| 2-Methylbutanoic Acid | 1.0 | 102.13 | 1.02 g |

| Morpholine | 1.1 | 87.12 | 0.96 g (0.96 mL) |

| EDCI·HCl | 1.2 | 191.70 | 2.30 g |

| HOBt·H₂O | 1.2 | 153.14 | 1.84 g |

| DIPEA | 1.5 | 129.24 | 1.94 g (2.60 mL) |

| Anhydrous DCM | - | - | 50 mL |

| Reaction Time | - | - | 12-24 hours |

| Temperature | - | - | 0 °C to Room Temperature |

Characterization

-

Appearance: Colorless to pale yellow oil.

-

¹H NMR (CDCl₃, 400 MHz): Expect characteristic signals for the morpholine protons (typically in the range of 3.5-3.8 ppm), the methine and methylene protons of the 2-methylbutanoyl group, and the terminal methyl groups.

-

¹³C NMR (CDCl₃, 101 MHz): Expect a signal for the amide carbonyl carbon around 170-175 ppm, along with signals for the carbons of the morpholine ring and the aliphatic side chain.

-

Mass Spectrometry (ESI+): Calculated for C₉H₁₇NO₂ [M+H]⁺.

-

Boiling Point: Expected to be elevated due to the amide functional group; purification by distillation would likely require reduced pressure.

Safety and Handling

It is imperative to conduct a thorough safety assessment before commencing any chemical synthesis. Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. All manipulations should be performed in a well-ventilated fume hood.

-

2-Methylbutanoic Acid: Corrosive. Causes severe skin burns and eye damage. Harmful if swallowed or in contact with skin.

-

Morpholine: Flammable liquid and vapor. Corrosive. Causes severe skin burns and eye damage. Harmful if swallowed, in contact with skin, or if inhaled.

-

EDCI·HCl: Causes serious eye irritation.

-

HOBt·H₂O: Explosive; fire, blast, or projection hazard. Keep away from heat, sparks, open flames, and hot surfaces.

-

DIPEA: Flammable liquid and vapor. Harmful if swallowed. Causes severe skin burns and eye damage.

-

Dichloromethane (DCM): Suspected of causing cancer.

Consult the Safety Data Sheets (SDS) for all reagents before use.

References

-

Synthesis and Evaluation of the Biological Activity of New 4-(2-Chloroacetyl) Morpholine Derivatives - JOCPR. Available at: [Link]

-

Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC. Available at: [Link]

-

Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP - Aapptec Peptides. Available at: [Link]

-

Amide Synthesis - Fisher Scientific. Available at: [Link]

-

6 - Organic Syntheses Procedure. Available at: [Link]

-

Morpholine | C4H9NO | CID 8083 - PubChem. Available at: [Link]

-

Concise Synthesis of ( S )-N-BOC-2-Hydroxymethylmorpholine and ( S )-N-BOC-Morpholine-2-carboxylic Acid - ResearchGate. Available at: [Link]

-

The purification process and side reactions in the N-methylmorpholine-N-oxide (NMMO) recovery system - ResearchGate. Available at: [Link]

-

Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps. Available at: [Link]

-

Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings - Luxembourg Bio Technologies. Available at: [Link]

-

New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU - ResearchGate. Available at: [Link]

-

Effect of morpholine, and 4-methylmorpholine on urethane formation: a computational study. Available at: [Link]

-

Morpholine, 4-(2-((2-(4-chlorophenyl)-6-methyl-4-pyrimidinyl)amino)benzoyl). Available at: [Link]

-

4-methyl morpholine, 109-02-4 - The Good Scents Company. Available at: [Link]

Sources

- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 3. luxembourg-bio.com [luxembourg-bio.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

Application Note: High-Efficiency Synthesis of 4-(2-Methylbutyryl)morpholine

Abstract & Scope

This application note details the optimized protocol for the synthesis of 4-(2-methylbutyryl)morpholine via the nucleophilic acyl substitution of 2-methylbutyryl chloride with morpholine. This reaction represents a classic Schotten-Baumann-type amide coupling adapted for anhydrous conditions to maximize yield and purity.

While simple in theory, the introduction of the branched 2-methylbutyryl group introduces moderate steric hindrance compared to linear acyl chains. This protocol addresses specific process parameters—temperature control, base scavenging stoichiometry, and phase-separation workup—to ensure quantitative conversion (>95%) and minimize hydrolysis byproducts.

Target Audience: Medicinal Chemists, Process Development Scientists.

Reaction Mechanism & Chemical Logic

The formation of the amide bond proceeds through an addition-elimination pathway. Morpholine (a secondary amine) acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride.

Key Mechanistic Considerations:

-

Nucleophilicity: Morpholine is a moderate nucleophile (

for conjugate acid). It is sufficiently reactive to attack the acid chloride without requiring exotic catalysts. -

HCl Scavenging: The reaction generates stoichiometric HCl. If not neutralized, this acid will protonate the remaining morpholine, rendering it non-nucleophilic and stalling the reaction at 50% conversion. An auxiliary base (Triethylamine, TEA) is employed to drive the equilibrium by precipitating triethylamine hydrochloride.

-

Sterics: The 2-methyl group on the acyl chloride creates a chiral center and slight steric shielding. The reaction temperature is modulated to ensure the nucleophile overcomes this barrier without promoting side reactions.

Figure 1: Reaction Mechanism

Caption: Step-wise addition-elimination pathway. The auxiliary base (TEA) is critical in the final deprotonation step.

Experimental Protocol

Reagents & Stoichiometry

Solvent Selection: Dichloromethane (DCM) is the preferred solvent due to its high solubility for the reactants and low solubility for the hydrochloride salt byproduct, facilitating workup.

| Reagent | MW ( g/mol ) | Equiv.[1] | Role |

| 2-Methylbutyryl Chloride | 120.58 | 1.0 | Electrophile (Limiting Reagent) |

| Morpholine | 87.12 | 1.1 | Nucleophile (Slight Excess) |

| Triethylamine (TEA) | 101.19 | 1.2 | Acid Scavenger (Auxiliary Base) |

| Dichloromethane (DCM) | - | [0.2 M] | Solvent (Anhydrous) |

Equipment Setup

-

3-Neck Round Bottom Flask (RBF)

-

Pressure-equalizing addition funnel

-

Nitrogen/Argon inlet (Inert atmosphere is mandatory to prevent acid chloride hydrolysis)

-

Ice/Water bath

-

Magnetic stirrer

Step-by-Step Procedure

Phase 1: Preparation (0 - 15 mins)

-

Flame-dry or oven-dry the glassware and assemble under a stream of inert gas (

or Ar). -

Charge the RBF with Morpholine (1.1 equiv) and Triethylamine (1.2 equiv) .

-

Add anhydrous DCM to achieve a concentration of approximately 0.2 M relative to the limiting reagent.

-

Cool the solution to 0°C using an ice bath. Stirring should be vigorous to prevent localized hot spots.

Phase 2: Addition & Reaction (15 mins - 3 hours)

-

Dilute 2-Methylbutyryl Chloride (1.0 equiv) in a small volume of DCM (approx. 2-3 volumes) in the addition funnel.

-

Critical Step: Add the acid chloride solution dropwise to the amine mixture over 15–20 minutes.

-

Why? The reaction is exothermic. Rapid addition can cause solvent boiling and impurity formation.

-

Observation: A white precipitate (TEA·HCl) will form immediately, turning the solution into a suspension.

-

-

Once addition is complete, allow the reaction to stir at 0°C for 30 minutes.

-

Remove the ice bath and allow the mixture to warm to Room Temperature (20–25°C) .

-

Stir for 2–3 hours.

-

Validation: Monitor by TLC (System: 50% EtOAc/Hexane) or GC-MS. The acid chloride spot should disappear completely.

-

Phase 3: Workup & Isolation

-

Quench: Slowly add 10% aqueous HCl to the reaction mixture.

-

Chemistry: This converts excess morpholine and TEA into water-soluble salts.

-

-

Separation: Transfer to a separatory funnel. Separate the organic (DCM) layer.

-

Wash Sequence:

-

Wash 1 (Acidic): Wash organic layer with 1N HCl (2x) to ensure removal of unreacted amines.

-

Wash 2 (Basic): Wash organic layer with Saturated

(2x) to neutralize trace acid and remove any hydrolyzed butyric acid. -

Wash 3 (Neutral): Wash with Saturated Brine (1x).

-

-

Drying: Dry the organic layer over anhydrous

or -

Concentration: Concentrate the filtrate under reduced pressure (Rotary Evaporator) at 30–35°C.

Figure 2: Experimental Workflow

Caption: Operational workflow emphasizing the critical wash sequence for purification.

Process Control & Troubleshooting

| Observation | Root Cause | Corrective Action |

| Low Yield | Hydrolysis of Acid Chloride | Ensure reagents are anhydrous; check |

| Impurity in NMR (Amine) | Inefficient Acid Wash | Increase the volume or concentration of the HCl wash during workup. |

| Impurity in NMR (Acid) | Inefficient Base Wash | Ensure the |

| Violent Exotherm | Addition too fast | Cool reaction to -10°C; slow addition rate significantly. |

Analytical Checkpoint (NMR):

-

1H NMR (

): Look for the characteristic morpholine ring protons (multiplets around 3.4–3.7 ppm). The 2-methylbutyryl group will show a triplet (terminal methyl), a doublet (branched methyl), and multiplets for the CH/CH2 backbone. -

Stereochemistry: The product contains a chiral center. Unless chiral HPLC is used, the NMR will show a single set of signals for the racemic mixture.

Safety & Hazards

-

2-Methylbutyryl Chloride: Corrosive and lachrymator. Reacts violently with water to release HCl gas. Handle only in a fume hood.

-

Morpholine: Flammable liquid and corrosive. Can cause severe skin burns.

-

Dichloromethane: Suspected carcinogen and volatile. Avoid inhalation.

References

-

General Amide Synthesis

-

Organic Chemistry Portal. "Amide Synthesis - Schotten-Baumann Reaction." Available at: [Link]

-

-

Acid Chloride Handling

-

Morpholine Reactivity

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 8078, Morpholine." Available at: [Link]

-

- Purification Protocols: Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard Reference for organic workup procedures).

Sources

- 1. An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. Khan Academy [khanacademy.org]

- 4. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. youtube.com [youtube.com]

- 7. Amide Synthesis [fishersci.co.uk]

Application Notes & Protocols: 4-(2-Methylbutanoyl)morpholine as a Versatile Directing Group for Site-Selective C-H Activation

Introduction: The Strategic Advantage of Removable Directing Groups in C-H Functionalization

The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a transformative strategy in modern organic synthesis, offering a more atom- and step-economical approach to the construction of complex molecules.[1] This methodology circumvents the need for pre-functionalized starting materials, thereby streamlining synthetic routes and reducing waste. A key challenge in C-H activation is achieving high levels of regioselectivity, particularly in molecules with multiple C-H bonds. The use of directing groups, which position a transition metal catalyst in close proximity to a specific C-H bond, has proven to be a powerful solution to this challenge.[1]

Amide-based directing groups have gained significant traction due to their robust coordinating ability with various transition metals, including palladium and rhodium, and their straightforward installation.[2][3] Among these, morpholine amides offer a unique combination of stability, synthetic accessibility, and advantageous conformational properties. This guide provides a detailed technical overview and practical protocols for the application of 4-(2-methylbutanoyl)morpholine as a chiral, removable directing group for site-selective C-H activation. The inherent chirality of the 2-methylbutanoyl moiety introduces the potential for asymmetric transformations, a highly sought-after feature in pharmaceutical and agrochemical research.[4][5][6]

Rationale for Employing 4-(2-Methylbutanoyl)morpholine

The selection of 4-(2-methylbutanoyl)morpholine as a directing group is underpinned by several key advantages:

-

Robustness and Synthetic Accessibility: The morpholine amide linkage is chemically stable under a wide range of reaction conditions. Its synthesis is straightforward, typically involving the acylation of morpholine with the corresponding acyl chloride.

-

Effective Directing Ability: The carbonyl oxygen of the amide effectively coordinates to transition metals, facilitating the formation of a stable metallacyclic intermediate that precedes C-H bond cleavage.[2][7]

-

Inherent Chirality: The stereocenter in the 2-methylbutanoyl fragment can be utilized to induce enantioselectivity in C-H functionalization reactions, making it a valuable tool for asymmetric synthesis.[4][5]

-

Removability: A critical feature of a practical directing group is its facile removal after the desired transformation. The morpholine amide can be cleaved under various conditions to reveal the corresponding carboxylic acid or other functional groups, enhancing the synthetic utility of this methodology.[8][9]

Experimental Protocols

Part 1: Synthesis of the Directing Group Precursor: 2-Methylbutanoyl Chloride

This protocol describes the conversion of 2-methylbutanoic acid to its corresponding acyl chloride, the immediate precursor for the directing group.

Materials:

-

2-Methylbutanoic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous dichloromethane (DCM)

-

Dimethylformamide (DMF) (catalytic amount, if using oxalyl chloride)

-

Rotary evaporator

-

Schlenk line or nitrogen/argon manifold

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-methylbutanoic acid (1.0 eq).

-

Dissolve the acid in anhydrous DCM (approx. 2 M solution).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add thionyl chloride (1.2 eq) dropwise to the stirred solution. Alternatively, if using oxalyl chloride (1.5 eq), add a catalytic amount of DMF (1-2 drops) before the dropwise addition of oxalyl chloride.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours, or until gas evolution ceases.

-

Monitor the reaction by TLC or by quenching a small aliquot with methanol and analyzing the resulting methyl ester by GC-MS.

-

Once the reaction is complete, carefully remove the solvent and excess thionyl chloride/oxalyl chloride in vacuo using a rotary evaporator. It is advisable to use a trap containing a basic solution (e.g., NaOH) to neutralize the acidic off-gases.

-

The resulting crude 2-methylbutanoyl chloride is typically used in the next step without further purification.

Part 2: Installation of the Directing Group: Synthesis of 4-(2-Methylbutanoyl)morpholine

This protocol details the coupling of 2-methylbutanoyl chloride with morpholine to form the desired directing group attached to a model substrate framework.

Materials:

-

2-Methylbutanoyl chloride (from Part 1)

-

Morpholine

-

Triethylamine (Et₃N) or Pyridine

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve morpholine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of crude 2-methylbutanoyl chloride (1.1 eq) in anhydrous DCM to the morpholine solution.

-

Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-3 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (a typical eluent system would be a gradient of ethyl acetate in hexanes) to afford pure 4-(2-methylbutanoyl)morpholine.

Part 3: Palladium-Catalyzed ortho-Arylation using the Morpholine Amide Directing Group

This protocol provides a general procedure for the Pd-catalyzed C(sp²)–H arylation of a benzoyl morpholine substrate.

Materials:

-

Substrate (e.g., Benzoyl morpholine derivative)

-

Aryl iodide or bromide (1.2 - 1.5 eq)

-

Palladium(II) acetate (Pd(OAc)₂) (5-10 mol%)

-

Silver acetate (AgOAc) or Silver carbonate (Ag₂CO₃) as an oxidant (2.0 eq)

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) as a base (2.0 eq)

-

Anhydrous solvent such as 1,2-dichloroethane (DCE), toluene, or tert-amyl alcohol

-

Schlenk tube or similar reaction vessel

-

Inert atmosphere (N₂ or Ar)

Procedure:

-

To a Schlenk tube, add the benzoyl morpholine substrate (1.0 eq), aryl iodide (1.2 eq), Pd(OAc)₂ (0.05 eq), AgOAc (2.0 eq), and K₂CO₃ (2.0 eq).

-

Evacuate and backfill the tube with an inert atmosphere (repeat 3 times).

-

Add the anhydrous solvent (e.g., tert-amyl alcohol, 0.1 M) via syringe.

-

Seal the tube and place it in a preheated oil bath at 100-120 °C.

-

Stir the reaction mixture for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature and dilute with an organic solvent like ethyl acetate or DCM.

-

Filter the mixture through a pad of Celite to remove insoluble inorganic salts, washing the pad with additional solvent.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to isolate the ortho-arylated product.

Data Presentation

Table 1: Representative Results for Pd-Catalyzed ortho-Arylation

| Entry | Aryl Halide | Catalyst (mol%) | Oxidant | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-iodotoluene | Pd(OAc)₂ (5) | AgOAc | K₂CO₃ | t-AmylOH | 110 | 18 | 85 |

| 2 | 1-iodo-4-methoxybenzene | Pd(OAc)₂ (5) | Ag₂CO₃ | Cs₂CO₃ | Toluene | 120 | 24 | 78 |

| 3 | 1-bromo-3,5-dimethylbenzene | Pd(OAc)₂ (10) | AgOAc | K₂CO₃ | DCE | 100 | 24 | 65 |

| 4 | 2-iodonaphthalene | Pd(OAc)₂ (5) | AgOAc | K₂CO₃ | t-AmylOH | 110 | 20 | 81 |

Note: The yields presented are hypothetical and representative of typical outcomes for amide-directed C-H arylations.

Part 4: Removal of the 4-(2-Methylbutanoyl)morpholine Directing Group

The directing group can be cleaved to unveil a carboxylic acid functionality, which is a versatile synthetic handle.

Method A: Acidic Hydrolysis

-

Dissolve the functionalized substrate in a mixture of acetic acid and concentrated hydrochloric acid (e.g., 3:1 v/v).

-

Heat the mixture to reflux (approx. 100-110 °C) for 12-48 hours.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction mixture and carefully neutralize with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the resulting carboxylic acid by recrystallization or column chromatography.

Method B: Reductive Cleavage [8]

-

In a flame-dried flask under an inert atmosphere, dissolve the substrate in anhydrous THF.

-

Cool the solution to -78 °C.

-

Add a solution of a strong reducing agent such as diisobutylaluminium hydride (DIBAL-H) (2-4 eq) dropwise.

-

Stir the reaction at -78 °C for 1-2 hours, then allow it to warm to room temperature.

-

Carefully quench the reaction by the slow addition of Rochelle's salt solution or dilute HCl at 0 °C.

-

Extract the product with ethyl acetate, wash with brine, dry, and concentrate.

-

Purify the resulting aldehyde by column chromatography.

Visualization of Key Processes

Caption: Experimental workflow for C-H activation using 4-(2-Methylbutanoyl)morpholine.

Caption: Generalized mechanism for Pd-catalyzed amide-directed C-H arylation.

Trustworthiness and Self-Validation

The protocols described herein are based on well-established principles of transition metal-catalyzed C-H activation.[2][3][7] The success of each step can be validated through standard analytical techniques:

-

Synthesis and Installation: The formation of the morpholine amide can be confirmed by ¹H and ¹³C NMR spectroscopy, observing characteristic shifts for the morpholine and acyl protons, and by mass spectrometry to confirm the molecular weight.

-

C-H Functionalization: Successful C-H activation and functionalization can be verified by NMR, where new aromatic signals corresponding to the introduced group will appear, and the regioselectivity can be confirmed by 2D NMR techniques (e.g., NOESY).

-

Directing Group Removal: The cleavage of the amide can be monitored by the disappearance of the morpholine signals in the ¹H NMR spectrum and the appearance of a carboxylic acid proton (for hydrolysis) or an aldehyde proton (for reductive cleavage).

For asymmetric applications, the enantiomeric excess of the product should be determined using chiral HPLC or SFC.

Conclusion

4-(2-Methylbutanoyl)morpholine represents a valuable addition to the synthetic chemist's toolkit for directing group-assisted C-H functionalization. Its straightforward synthesis, robust directing ability, and facile removal, coupled with its inherent chirality, make it a versatile tool for the efficient and selective construction of complex organic molecules. The protocols provided in this guide offer a solid foundation for researchers to explore the utility of this directing group in their own synthetic endeavors.

References

-

Journal of Organic Chemistry and Pharmaceutical Research. Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. Available at: [Link]

-

Frontiers in Chemistry. Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. Available at: [Link]

-

National Institutes of Health. Palladium-Catalyzed Transannular C–H Functionalization of Alicyclic Amines. Available at: [Link]

-

MDPI. Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. Available at: [Link]

-

Springer. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. Available at: [Link]

-

ResearchGate. Reaction scheme for the CH activation of Cpt‐Bu in (Cpt‐Bu)2MPh2.... Available at: [Link]

-

Royal Society of Chemistry. Recent advances in asymmetric C–H bond functionalization enabled by chiral directing groups. Available at: [Link]

-

ResearchGate. A Simple and Versatile Amide Directing Group for C-H Functionalizations. Available at: [Link]

-

ResearchGate. (PDF) Morpholines. Synthesis and Biological Activity. Available at: [Link]

-

American Chemical Society. Chemical Upcycling of PET into a Morpholine Amide as a Versatile Synthetic Building Block. Available at: [Link]

-

Organic Chemistry Portal. Morpholine synthesis. Available at: [Link]

-

National Institutes of Health. A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry. Available at: [Link]

-

National Institutes of Health. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Available at: [Link]

-

Wiley Online Library. or C(sp3)−H Bond Functionalization Assisted by Removable Directing Groups. Available at: [Link]

-

ResearchGate. (PDF) Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis. Available at: [Link]

-

National Institutes of Health. An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. Available at: [Link]

-

Nature. Effect of morpholine, and 4-methylmorpholine on urethane formation: a computational study. Available at: [Link]

-

ScienceDirect. Palladium-catalyzed enantioselective C-H functionalization via C-H palladation. Available at: [Link]

-

MDPI. Rh(III)-Catalyzed C–H Bond Activation for the Construction of Heterocycles with sp3-Carbon Centers. Available at: [Link]

-

CCS Chemistry. Nitrogenation of Amides via C–C and C–N Bond Cleavage. Available at: [Link]

-

Royal Society of Chemistry. Recent advances in asymmetric C–H bond functionalization enabled by chiral directing groups. Available at: [Link]

-

Wiley Online Library. Practical Catalytic Cleavage of C(sp3)ÀC(sp3) Bonds in Amines. Available at: [Link]

-

ResearchGate. Asymmetric Ruthenium‐Catalyzed C−H Activation by a Versatile Chiral‐Amide‐Directing Strategy | Request PDF. Available at: [Link]

-

ResearchGate. Probing the utility of palladium complexes supported by morpholine-functionalized N-heterocyclic carbene ligands in Buchwald–Hartwig amination. Available at: [Link]

-

American Chemical Society. Chemical Upcycling of PET into a Morpholine Amide as a Versatile Synthetic Building Block. Available at: [Link]

-

ResearchGate. Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations [mdpi.com]

- 3. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 4. Recent advances in asymmetric C–H bond functionalization enabled by chiral directing groups - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 5. Recent advances in asymmetric C–H bond functionalization enabled by chiral directing groups - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Palladium-Catalyzed Transannular C–H Functionalization of Alicyclic Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chinesechemsoc.org [chinesechemsoc.org]

Application Notes & Protocols: 4-(Acyl)morpholine Derivatives as a Practical and Scalable Alternative to Weinreb Amides in Ketone Synthesis

Executive Summary

The synthesis of ketones via the addition of organometallic reagents to carboxylic acid derivatives is a cornerstone of organic chemistry. However, this transformation is often plagued by over-addition, where the highly reactive ketone intermediate is attacked by a second equivalent of the organometallic reagent to yield a tertiary alcohol. The Weinreb-Nahm amide, developed in 1981, elegantly solved this problem through the formation of a stable, chelated tetrahedral intermediate that resists collapse until acidic workup.[1] Despite its utility, the Weinreb amide methodology relies on N,O-dimethylhydroxylamine, a reagent that is relatively costly, hygroscopic, and presents handling challenges, particularly on an industrial scale.[2]

This guide details the use of N-acylmorpholines, specifically 4-(2-methylbutanoyl)morpholine as a representative example, as a highly effective, practical, and economical alternative to Weinreb amides. Morpholine amides offer distinct advantages, including operational stability, high water solubility for simplified workups, and derivation from morpholine, an inexpensive and readily available industrial chemical.[2][3] We will explore the mechanistic underpinnings of their stability, provide detailed protocols for their synthesis and subsequent conversion to ketones, and present a comparative analysis against the classical Weinreb amide system.

The Mechanistic Advantage: Stability Through Chelation

The success of both Weinreb amides and N-acylmorpholines lies in their ability to stabilize the tetrahedral intermediate formed upon nucleophilic attack by an organometallic reagent (e.g., Grignard or organolithium). This stabilization prevents the premature elimination of the leaving group and subsequent over-addition.

In the case of an N-acylmorpholine, the magnesium or lithium cation of the organometallic reagent is chelated by both the newly formed anionic oxygen and the ether oxygen of the morpholine ring. This forms a stable six-membered chelate ring that is resistant to collapse. The intermediate remains intact at low temperatures until a deliberate aqueous acidic quench protonates the alkoxide and breaks the chelate, leading to the formation of the desired ketone in high yield.[3]

Caption: Figure 1. Mechanism of Ketone Synthesis using N-Acylmorpholine.

Comparative Analysis: N-Acylmorpholine vs. Weinreb Amide

N-acylmorpholines present a compelling case as a replacement for Weinreb amides in many synthetic applications, particularly where cost, scale, and operational simplicity are key drivers.

| Feature | N-Acylmorpholine | Weinreb Amide | Rationale & References |

| Starting Amine | Morpholine | N,O-Dimethylhydroxylamine HCl | Morpholine is an inexpensive, stable, liquid industrial commodity. N,O-Dimethylhydroxylamine is a more specialized, costly, and hygroscopic solid.[2] |

| Stability | High. Bench-stable crystalline solids or high-boiling oils. | Moderate. Can be sensitive to moisture and acidic/basic conditions. | The robust nature of the morpholine heterocycle contributes to the overall stability of the resulting amide.[4] |

| Workup | Often simpler due to the high water solubility of the morpholinium salt byproduct. | Can require more extensive extraction due to the properties of the N,O-dimethylamine byproduct. | The hydrophilic nature of the morpholine ring facilitates easy removal during aqueous workup procedures.[3] |

| Reactivity | Excellent with a wide range of organolithium and Grignard reagents. | The established standard with a very broad substrate scope. | For most common transformations, reactivity and yields are comparable to those achieved with Weinreb amides.[3][5] |

| Reaction Equilibrium | With some less reactive nucleophiles (e.g., alkynyllithiums), an equilibrium may exist between starting materials and the tetrahedral adduct. | Generally drives reactions to completion due to the high stability of the chelated intermediate. | This equilibrium can be shifted towards the product by using a slight excess of the organometallic reagent.[5] |

Experimental Protocols

These protocols provide a general framework. Reaction times, temperatures, and purification methods may require optimization for specific substrates.

Protocol 1: Synthesis of 4-(2-Methylbutanoyl)morpholine

This protocol describes the conversion of a carboxylic acid to its corresponding N-acylmorpholine via an acyl chloride intermediate. This is a robust and widely applicable method.

Workflow Overview

Caption: Figure 2. Workflow for the synthesis of N-Acylmorpholine.

Materials:

-

2-Methylbutanoic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride

-

Morpholine

-

Pyridine or Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas supply

Procedure:

-

Acid Chloride Formation:

-

To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an argon inlet, add 2-methylbutanoic acid (1.0 eq).

-

Add anhydrous DCM (approx. 5 mL per 1 g of acid).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add thionyl chloride (1.2 eq) dropwise. Caution: Reaction is exothermic and evolves HCl and SO₂ gas. Perform in a well-ventilated fume hood.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours, or until gas evolution ceases. The reaction can be gently warmed to 40 °C if necessary to drive to completion.

-

-

Amidation:

-

In a separate flame-dried flask under argon, prepare a solution of morpholine (1.5 eq) and pyridine (1.5 eq) in anhydrous DCM.

-

Cool this amine solution to 0 °C.

-

Slowly add the freshly prepared acyl chloride solution from Step 1 to the cooled amine solution via cannula or dropping funnel. A precipitate (pyridinium hydrochloride) will form.

-

Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

-

-

Workup and Purification:

-

Quench the reaction by slowly adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated aq. NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to yield 4-(2-methylbutanoyl)morpholine as a clear oil.

-

Protocol 2: Ketone Synthesis using 4-(2-Methylbutanoyl)morpholine and an Organometallic Reagent

This protocol details the core application: the conversion of the N-acylmorpholine to a ketone using a Grignard reagent. A similar procedure can be followed for organolithium reagents.

Materials:

-

4-(2-Methylbutanoyl)morpholine

-

Phenylmagnesium bromide (PhMgBr), 1.0 M solution in THF, or other desired Grignard reagent

-

Anhydrous Tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Diethyl ether or Ethyl acetate for extraction

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas supply

Procedure:

-

Reaction Setup:

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and an argon inlet, add 4-(2-methylbutanoyl)morpholine (1.0 eq).

-

Dissolve the amide in anhydrous THF (approx. 10 mL per 1 g of amide).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

-

Addition of Organometallic Reagent:

-

Slowly add the Grignard reagent (1.1 - 1.2 eq) dropwise via syringe, ensuring the internal temperature does not rise above -65 °C.

-

Stir the reaction mixture at -78 °C for 1-2 hours. Progress can be monitored by TLC or LC-MS.

-

-

Quenching and Workup:

-

Quench the reaction at -78 °C by the slow, dropwise addition of 1 M HCl. Caution: Quenching is exothermic.

-

Allow the mixture to warm to room temperature.

-